molecular formula C4H8O2 B1369291 1-(Hydroxymethyl)cyclopropanol CAS No. 42082-92-8

1-(Hydroxymethyl)cyclopropanol

Cat. No. B1369291
CAS RN: 42082-92-8
M. Wt: 88.11 g/mol
InChI Key: NAQUXQVIOQVIKV-UHFFFAOYSA-N
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Description

1-(Hydroxymethyl)cyclopropanol is a chemical compound with the CAS Number: 42082-92-8 . It has a molecular weight of 88.11 and its IUPAC name is 1-(hydroxymethyl)cyclopropanol .


Synthesis Analysis

The synthesis of cyclopropanols like 1-(Hydroxymethyl)cyclopropanol often involves reactions with carbenes or carbenoids . For example, the titanium (IV)isopropoxide-catalyzed reaction of esters with ethylmagnesium bromide can form 1-substituted cyclopropanols in high yields . Another method involves the addition of diverse organometallic reagents to 1-phenylsulfonylcyclopropanols .


Molecular Structure Analysis

The InChI code for 1-(Hydroxymethyl)cyclopropanol is 1S/C4H8O2/c5-3-4(6)1-2-4/h5-6H,1-3H2 . This indicates that the molecule consists of 4 carbon atoms, 8 hydrogen atoms, and 2 oxygen atoms.


Physical And Chemical Properties Analysis

1-(Hydroxymethyl)cyclopropanol is an oil at room temperature . It has a storage temperature of -10 degrees Celsius .

Scientific Research Applications

Reactivity with Nucleophiles

1-(Hydroxymethyl)cyclopropanol demonstrates significant reactivity with various nucleophiles. This reactivity is described through an SN1 type reaction mechanism, involving the formation of a cyclopropaniminium ion as an intermediate. This property is crucial for understanding its behavior in chemical reactions and potential applications in organic synthesis (Tilborg, Steinberg, & Boer, 1974).

Source of Cyclopropanone

The compound can act as a precursor for cyclopropanone, a highly reactive intermediate in organic chemistry. For example, 1-acetoxycyclopropanol, a related compound, can be easily converted into cyclopropanone, highlighting the potential of these molecules as practical sources of cyclopropanone (Tilborg, Steinberg, & Boer, 1974).

Synthesis of 1-Alkynyl Cyclopropylamines

1-(Arylsulfonyl)cyclopropanol, a derivative of cyclopropanone, can be used to synthesize 1-alkynyl cyclopropylamines. This demonstrates its utility in creating novel chemical structures, potentially useful in various fields including medicinal chemistry (Liu, An, Jiang, & Chen, 2008).

Role in Synthesis of Difluorocyclopropane Nucleosides

Difluorinated cyclopropane nucleoside analogues, which have important applications in antiviral and anticancer research, can be synthesized starting from compounds like 1,3-dibenzyloxy-2-propanol, a molecule structurally related to 1-(Hydroxymethyl)cyclopropanol (Csuk & Thiede, 1999).

Ethylene Biosynthesis Research

1-Amino-2-(hydroxymethyl)cyclopropanecarboxylic acid, closely related to 1-(Hydroxymethyl)cyclopropanol, has been prepared and used in the study of ethylene biosynthesis. This highlights its potential application in understanding and manipulating plant growth and development processes (Pirrung, Dunlap, & Trinks, 1989).

Synthesis of Alk-4-yn-1-ones

Alkynylation of cyclopropanols, a class of compounds including 1-(Hydroxymethyl)cyclopropanol, can be used to produce alk-4-yn-1-ones, valuable compounds in synthetic chemistry. This process extends the utility of cyclopropanols in organic synthesis (Murali, Rao, & Cha, 2015).

Safety And Hazards

The safety information for 1-(Hydroxymethyl)cyclopropanol includes several hazard statements: H226, H302, H319 . These indicate that the compound is flammable (H226), harmful if swallowed (H302), and causes serious eye irritation (H319) . Precautionary measures include avoiding ignition sources (P210), keeping the container tightly closed (P233), and wearing protective gloves/eye protection (P280) .

Future Directions

While specific future directions for 1-(Hydroxymethyl)cyclopropanol are not available, research into cyclopropanols and related compounds continues to be an active area of study. For instance, one study improved access to cyclopropanol by developing a route from highly available, cyclopropyl methyl ketone . This suggests that new synthetic routes and applications for 1-(Hydroxymethyl)cyclopropanol and similar compounds may be discovered in the future.

properties

IUPAC Name

1-(hydroxymethyl)cyclopropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c5-3-4(6)1-2-4/h5-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQUXQVIOQVIKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00579145
Record name 1-(Hydroxymethyl)cyclopropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00579145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Hydroxymethyl)cyclopropanol

CAS RN

42082-92-8
Record name 1-(Hydroxymethyl)cyclopropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00579145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(hydroxymethyl)cyclopropan-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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